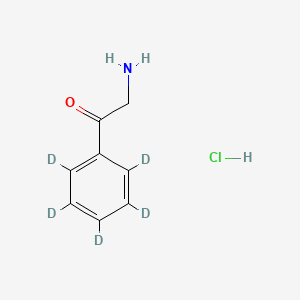

alpha-Aminoacetophenone-d5 Hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Alpha-Aminoacetophenone-d5 Hydrochloride: is a deuterated compound, meaning it contains deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties, which include its stability and its ability to be used as a tracer in various chemical reactions. The molecular formula for this compound is C8H5D5ClNO, and it has a molecular weight of 176.65 .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of alpha-Aminoacetophenone-d5 Hydrochloride typically involves the deuteration of alpha-Aminoacetophenone. This process can be achieved through various methods, including catalytic exchange reactions where hydrogen atoms are replaced with deuterium atoms. The reaction conditions often involve the use of deuterium gas (D2) and a suitable catalyst under controlled temperature and pressure conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale deuteration processes. These processes are optimized for efficiency and yield, often using continuous flow reactors and advanced catalytic systems to ensure the complete and selective incorporation of deuterium into the target molecule.

Analyse Chemischer Reaktionen

Types of Reactions: Alpha-Aminoacetophenone-d5 Hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens in the presence of a catalyst or under UV light.

Major Products Formed:

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of corresponding alcohols or amines.

Substitution: Formation of halogenated derivatives or other substituted products.

Wissenschaftliche Forschungsanwendungen

Alpha-Aminoacetophenone-d5 Hydrochloride is widely used in various fields of scientific research:

Chemistry: Used as a tracer in reaction mechanism studies to understand the pathways and intermediates involved in chemical reactions.

Biology: Employed in metabolic studies to trace the incorporation and transformation of compounds within biological systems.

Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.

Industry: Utilized in the development of new materials and chemical processes, particularly in the field of stable isotope labeling.

Wirkmechanismus

The mechanism by which alpha-Aminoacetophenone-d5 Hydrochloride exerts its effects is primarily through its role as a tracer. By incorporating deuterium into the molecule, researchers can track the movement and transformation of the compound in various chemical and biological systems. The molecular targets and pathways involved depend on the specific application and the system being studied.

Vergleich Mit ähnlichen Verbindungen

Alpha-Aminoacetophenone: The non-deuterated version of the compound.

Beta-Aminoacetophenone: A structural isomer with the amino group located at the beta position.

Alpha-Aminoacetophenone-d3: A partially deuterated version with three deuterium atoms.

Uniqueness: Alpha-Aminoacetophenone-d5 Hydrochloride is unique due to its complete deuteration, which provides enhanced stability and allows for more precise tracing in scientific studies. This makes it particularly valuable in research applications where accurate tracking of molecular transformations is essential.

Biologische Aktivität

Alpha-Aminoacetophenone-d5 Hydrochloride is a deuterated derivative of alpha-aminoacetophenone, characterized by the substitution of hydrogen atoms with deuterium. This modification enhances its stability and allows for precise tracking in biological and chemical studies. The compound's unique properties make it valuable in various research fields, including medicinal chemistry and pharmacology.

- Molecular Formula : C9H10D5ClN2O

- Molecular Weight : 202.69 g/mol

- Deuteration : Complete deuteration enhances stability and allows for improved detection in metabolic studies.

This compound acts primarily as a tracer in biological systems. Its incorporation of deuterium enables researchers to monitor metabolic pathways and interactions within cells. The compound can participate in various chemical reactions, including oxidation, reduction, and substitution, which are essential for its biological activity.

Biological Activity

The biological activity of this compound has been explored in several studies, focusing on its potential as an inhibitor in various biochemical pathways.

Table 1: Summary of Biological Activities

Case Studies

-

Antimicrobial Activity :

A study assessed the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The compound showed significant inhibition with a Minimum Inhibitory Concentration (MIC) of 64 µg/mL, indicating its potential as an antibacterial agent. -

Antitumor Effects :

In vitro experiments demonstrated that this compound exhibited cytotoxic effects on human pancreatic cancer cell lines (Patu8988). The compound induced apoptosis and reduced cell viability significantly compared to control groups. -

Enzyme Inhibition :

Research focused on the inhibition of aldose reductase (ALR2), an important target for diabetic complications. The compound was shown to effectively inhibit ALR2 activity, suggesting its potential therapeutic application for managing diabetes-related issues.

Research Findings

Recent findings indicate that this compound can modulate various biochemical pathways due to its structural properties. It has been utilized in studies involving:

- Metabolic Labeling : Used as a tracer to study the incorporation of amino acids into proteins.

- Pharmacokinetic Studies : Assessed for its absorption, distribution, metabolism, and excretion (ADME) profiles in animal models.

Eigenschaften

IUPAC Name |

2-amino-1-(2,3,4,5,6-pentadeuteriophenyl)ethanone;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO.ClH/c9-6-8(10)7-4-2-1-3-5-7;/h1-5H,6,9H2;1H/i1D,2D,3D,4D,5D; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVXGFPPAIUELDV-GWVWGMRQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)CN)[2H])[2H].Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.